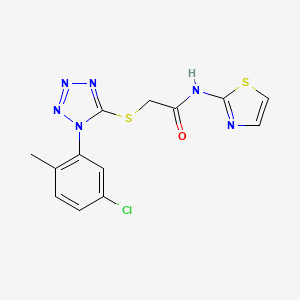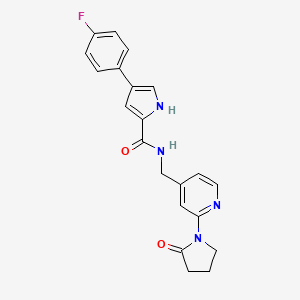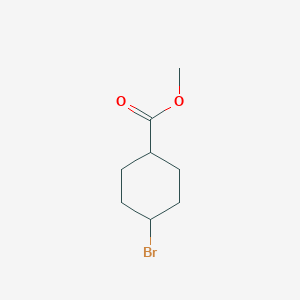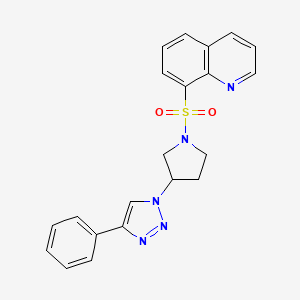![molecular formula C26H28N2O5 B2524969 1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 879921-67-2](/img/structure/B2524969.png)
1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a compound that contains a pyrrole ring system . Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno [2,3-c]pyrrole-3,9-diones using a multicomponent process is presented . A convenient synthetic procedure for obtaining functionalized 3- (2-hydroxyphenyl)-4,5-dihydropyrrolo [3,4- c ]pyrazol-6 (1 H )-ones via ring-opening strategy has also been developed .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques. For instance, IR spectroscopy can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be analyzed based on the functional groups present in the molecule. For instance, the pyrrole ring can undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For instance, the melting point can be determined using differential scanning calorimetry .Applications De Recherche Scientifique
Anti-HIV Activity
Tryptoline derivatives have demonstrated anti-HIV properties . Researchers have investigated their potential as inhibitors of viral replication, making them promising candidates for antiretroviral therapy.
Anti-Inflammatory Effects
Tryptoline derivatives exhibit anti-inflammatory activity . Their ability to modulate immune responses and reduce inflammation makes them relevant in conditions such as autoimmune diseases and chronic inflammation.
Anti-Leishmanial Properties
Leishmaniasis, caused by protozoan parasites, remains a global health concern. Tryptoline derivatives have shown efficacy against Leishmania species . Researchers explore their potential as novel antileishmanial agents.
Anti-Tumor Activity
Tryptoline derivatives possess anti-tumor properties . Their cytotoxic effects on cancer cells make them interesting candidates for cancer therapy. Investigating their mechanisms of action and optimizing their selectivity are ongoing areas of research.
Antioxidant Capacity
Certain tryptoline derivatives act as radical scavengers, contributing to their antioxidant activity . Understanding their antioxidant mechanisms and evaluating their potential in oxidative stress-related diseases is crucial.
Asymmetric Carbons and Biological Activities
1,3-disubstituted tryptoline derivatives, with asymmetric carbons, have attracted attention . Their stereochemistry significantly influences biological activities. For instance:
Orientations Futures
Propriétés
IUPAC Name |
1-(4-methoxyphenyl)-7-methyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O5/c1-17-4-9-21-20(16-17)24(29)22-23(18-5-7-19(31-2)8-6-18)28(26(30)25(22)33-21)11-3-10-27-12-14-32-15-13-27/h4-9,16,23H,3,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMAPRJKNZYHSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2524889.png)
![3-(((6-(benzo[d][1,3]dioxol-5-ylmethyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)methyl)-4-methoxybenzaldehyde](/img/structure/B2524890.png)




![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2524901.png)
![N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-5-nitro-2-pyridinamine](/img/structure/B2524902.png)

![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2524904.png)

![3-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2524907.png)
![2-Chloro-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2524909.png)